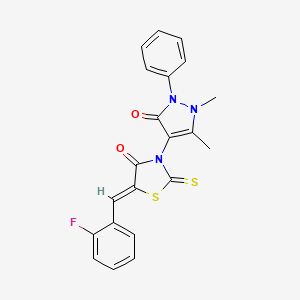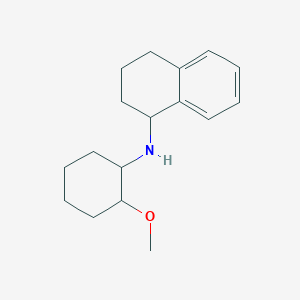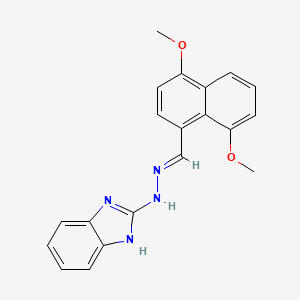![molecular formula C16H18BrNO B3862961 (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3862961.png)
(2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine
説明
(2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as BMEA, is a chemical compound that has been widely studied for its potential use in scientific research. BMEA is a derivative of the phenethylamine family and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been found to have affinity for various receptors such as dopamine D2, serotonin 5-HT2A, and adrenergic alpha-2 receptors.
Biochemical and Physiological Effects:
(2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has also been found to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is its high potency and selectivity. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been found to have a high affinity for various receptors and can be used in low concentrations. This makes it an ideal candidate for studying the effects of specific neurotransmitters or receptors. However, one of the limitations of using (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine is its potential toxicity. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine and its derivatives have been found to have cytotoxic effects on certain cell lines.
将来の方向性
There are several future directions for research on (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine. One of the areas of research is the development of new drugs based on (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine and its derivatives. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been found to have activity against various diseases, and further research is needed to explore its potential therapeutic applications. Another area of research is the investigation of the precise mechanism of action of (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine. Understanding the mechanism of action can help in the development of more selective and potent drugs. Finally, more research is needed to explore the potential side effects and toxicity of (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine and its derivatives.
Conclusion:
In conclusion, (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has been widely studied for its potential use in scientific research. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has various scientific research applications, including its potential use in the development of new drugs. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been found to have various biochemical and physiological effects, and its mechanism of action is not fully understood. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has advantages and limitations for lab experiments, and there are several future directions for research on (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine.
科学的研究の応用
(2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been found to have various scientific research applications. One of the most significant applications is its potential use in the development of new drugs. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine and its derivatives have been found to have activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has also been used in the development of new antidepressants and antipsychotics.
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-9-5-3-6-13(16)10-11-18-12-14-7-2-4-8-15(14)17/h2-9,18H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFFBVFDBBKORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzyl)-2-(2-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862887.png)
![2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3862892.png)
![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanine](/img/structure/B3862901.png)


![N-(tetrahydro-2-furanylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3862923.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B3862931.png)
![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3862939.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]-beta-alanine](/img/structure/B3862947.png)
![{(2S,4R)-4-(dimethylamino)-1-[(6-phenoxypyridin-3-yl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3862951.png)

![N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide](/img/structure/B3862959.png)
![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-piperidinol](/img/structure/B3862964.png)
